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Quantitative Data on Bleeding Risks

The following tables consolidate key safety data from clinical studies to facilitate easy comparison and

reference.

Table 1: Bleeding-Related Outcomes in CRRT/CKRT Studies

Study Population & Anticoagulation

. Key Bleeding-Related Findings Reference
Design Groups
Critically ill patients Nafamostat vs. No Hemoglobin decrease: -1.90 g/dL [1]
with bleeding Anticoagulation (Nafamostat) vs. -2.39 g/dL (No
tendencies Anticoagulation). Transfusion needs:
(Retrospective, n=490) Lower in Nafamostat group, with a
[1] survival benefit in patients needing

multiple transfusions.
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Study Population & Anticoagulation

. Key Bleeding-Related Findings Reference
Design Groups
CRRT patients at Nafamostat vs. RBC transfusion frequency: 71% [2]
high risk of bleeding Anticoagulation- (Nafamostat) vs. 70% (Anticoagulation-
(Retrospective, n=243)  Free Free). RBC units/day: 0.7 units/day
[2] (both groups). No significant increase in
transfusion requirements with
Nafamostat.
HD patients with Nafamostat vs. No increased conjunctival bleeding or [3]
conjunctival bleeding Heparin-Free prolonged recovery time was observed in
(Retrospective, n=6) the Nafamostat group. No allergic or
[3] thrombocytopenic complications were
reported.

Table 2: Bleeding & Complications in Hemodialysis for End-Stage Renal Failure

Nafamostat Group Heparin Group
Parameter P-value
(n=33) (n=32)
Total Post-Treatment Adverse Lower Higher <0.05
Reactions [4]
Platelet Count No significant change No significant > 0.05
change [4]
Hemoglobin Level No significant change No significant > 0.05
change [4]
Coagulation Function (PT, APTT, TT, Significantly lower Higher increase <0.05
INR) increase [4]

Detailed Experimental Protocols
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Here are the methodologies for key experiments cited in the tables, which can serve as templates for your

own research or validation studies.

Protocol 1: Anticoagulation in Continuous Kidney Replacement Therapy (CKRT) [1] This protocol is

designed for critically ill patients with bleeding tendencies.

e Solution Preparation: Dissolve 100 mg of Nafamostat mesylate in 5% dextrose to make a total
volume of 20 mL (concentration: 5 mg/mL).

¢ Administration: Administer via an infusion pump into the extracorporeal circuit at a rate of 2 mL/hour
(delivering 10 mg of Nafamostat per hour).

e Dosage Adjustment: If filter clotting occurs frequently, the concentration can be doubled (10 mg/mL)
and infused at the same rate (delivering 20 mg/hour).

¢ Monitoring: Track filter lifespan, hemoglobin levels, platelet counts, and the need for blood product
transfusions. Monitor for adverse events like hyperkalemia and agranulocytosis.

Protocol 2: Anticoagulation in Maintenance Hemodialysis [4] [3] This protocol compares Nafamostat to

heparin in patients at risk of bleeding.

¢ Pipeline Pre-charge: After priming with 0.9% sodium chloride injection, pre-fill the dialysis line and
dialyzer with a solution containing 20 mg of Nafamostat mesylate in 500 mL of 0.9% sodium
chloride.
¢ During Hemodialysis: Continuously infuse Nafamostat from the arterial end of the pipeline at a rate
of 20 mg/hour to 50 mg/hour until the end of dialysis.
e Outcome Measures:
o Efficacy: Assess the dialyzer coagulation grade (0 to IlI).
o Coagulation Function: Measure Prothrombin Time (PT), Activated Partial Thromboplastin
Time (APTT), Thrombin Time (TT), International Normalized Ratio (INR), and Fibrinogen (FIB)
levels.
o Safety: Record hemoglobin concentration, platelet count, and adverse reactions (e.g., rash,
nausea, dizziness, phlebitis).

Management Pathway for Bleeding Risk

The diagram below outlines a systematic approach for managing bleeding risks in patients receiving

Nafamostat mesylate, based on the evidence and protocols summarized above.
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FAQs for Technical Support

Q1: For a patient with active bleeding, is it better to use Nafamostat or no anticoagulation during
CRRT? A1l: Evidence suggests Nafamostat is a preferable option. A large retrospective study in critically ill
patients with bleeding tendencies found that compared to no anticoagulation, Nafamostat resulted in a
smaller decrease in hemoglobin levels and reduced the need for blood transfusions, without increasing

mortality or other complications [1].

Q2: What is the most common non-bleeding adverse reaction we should warn clinicians about? A2:
Phlebitis is a frequently reported adverse event. A randomized controlled trial on COVID-19 patients noted
that phlebitis occurred in approximately 50% of patients receiving intravenous Nafamostat [5]. This is an

important practical consideration for clinical protocols.

Q3: In a patient with liver failure, is there data to support using Nafamostat over heparin? A3: While
Nafamostat is recognized as a premier anticoagulant in some countries for extracorporeal therapies in liver
failure, direct comparative evidence is still emerging. A randomized controlled trial is currently underway in
China to evaluate the safety and efficacy of Nafamostat versus heparin in patients with liver failure
undergoing plasma adsorption and plasmapheresis [6]. Until the results are published, the choice should be

based on institutional protocol and a careful risk-benefit assessment.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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